![molecular formula C20H17N5O2S B2538061 2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide CAS No. 431883-67-9](/img/structure/B2538061.png)

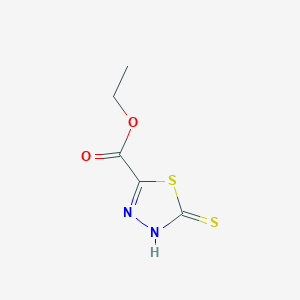

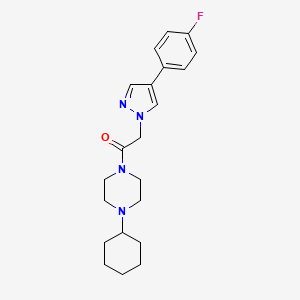

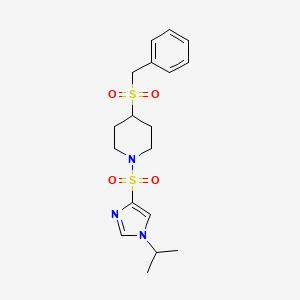

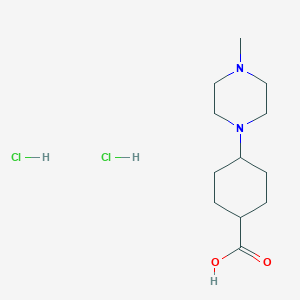

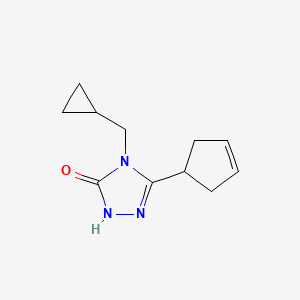

2-{2-[(1H-indol-3-ylmethylene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a thiazolidinone derivative, which is a class of compounds known for their diverse biological activities. The core structure of thiazolidinone is known to be a key feature in various pharmacologically active compounds. The indole moiety, which is part of the compound's structure, is also significant in medicinal chemistry due to its presence in many natural products and drugs.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives typically involves a multi-step process starting with the formation of 2-cyano-N-arylacetamides, followed by an electrophilic attack of phenylisothiocyanate and subsequent reaction with chloroacetyl chloride under basic conditions . The resulting 4-thiazolidinones can then undergo condensation with aromatic aldehydes to yield the final compounds. In some cases, diazonium salts are used for the preparation of 5-arylhydrazono analogs .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives can be confirmed through single crystal X-ray studies, which provide a clear confirmation of the assigned structure . This technique allows for the precise determination of the molecular geometry and the confirmation of stereochemistry in the synthesized compounds.

Chemical Reactions Analysis

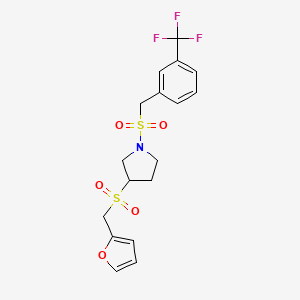

Thiazolidinone derivatives can participate in various chemical reactions, leading to the formation of a wide range of heterocyclic compounds. For instance, they can be used as precursors for the synthesis of 1,3,4-thiadiazoles, pyrrolo[3,4-c]pyrazoles, and 1,2,4-triazolo[4,3-a]pyrimidines . The mechanisms of these reactions are often discussed in the literature, providing insights into the reactivity and transformation possibilities of the thiazolidinone core.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. These compounds have shown promising antitumor properties against various cancer cell lines, such as colon HCT116, breast MCF7, and liver HEPG2 . Additionally, some derivatives exhibit significant antioxidant activities, which were evaluated using radical scavenging assays . The presence of an amide moiety in the structure tends to enhance antioxidant activity compared to ester derivatives . Moreover, the antimicrobial activity of these compounds has been tested against a range of bacterial and fungal species, with some showing potent effects . The relationship between the antimicrobial activity and the molecular properties of the synthesized compounds has been explored, and docking studies have been performed to understand the interaction with biological targets .

Aplicaciones Científicas De Investigación

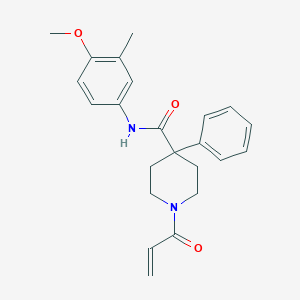

Cardiovascular Activity

Research on Indole derivatives, including structures similar to the queried compound, has shown potential cardiovascular activity. Compounds incorporating thiazolidinone moieties, among others, were screened for their effects on blood pressure, heart rate, and cardiovascular responses. The cardiovascular profile of certain compounds suggested a peripheral site of action, indicating their potential utility in cardiovascular disease management. (Singh, Aggarwal, & Singh, 2014)

Thiazolidine Motifs in Drug Development

Thiazolidine motifs, as part of compounds similar to the one , have been extensively researched for their broad pharmacological properties. They exhibit a range of biological responses, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The versatility of thiazolidine motifs makes them a focal point in drug design and development, particularly in green chemistry approaches to improve drug selectivity and pharmacokinetics. (Sahiba, Sethiya, Soni, Agarwal, & Agarwal, 2020)

Anticancer Potential

Thiazolidin-4-ones, including structures related to the queried compound, have been identified as significant scaffolds in medicinal chemistry due to their pronounced biological activities, especially in anticancer research. Recent studies emphasize the anticancer, anti-inflammatory, and antimicrobial properties of thiazolidin-4-ones, with ongoing research focusing on optimizing these compounds for more efficient drug agents. The review of recent studies highlights the utility of thiazolidin-4-ones in the design of novel anticancer agents. (Mech, Kurowska, & Trotsko, 2021)

Biological Activities Overview

Thiazolidine derivatives are explored for their diverse pharmacological activities, showing promise in antimicrobial, anti-inflammatory, anticancer, and antiviral applications. The broad spectrum of biological activities associated with thiazolidine compounds indicates their potential as leads for the development of new therapeutic agents. (Pandey, Singh, Sharma, & Kumar, 2011)

Direcciones Futuras

Mecanismo De Acción

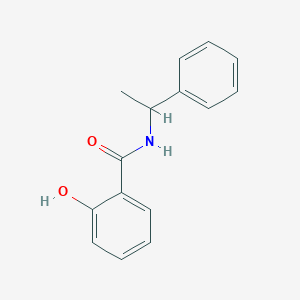

Target of Action

It is known that many indole derivatives bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets in a way that modulates the target’s function, leading to various downstream effects .

Biochemical Pathways

Indole derivatives are known to influence a broad range of biochemical pathways due to their interaction with multiple targets . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity .

Result of Action

Given the broad range of biological activities associated with indole derivatives, the effects can be diverse depending on the specific targets and pathways involved .

Propiedades

IUPAC Name |

2-[(2E)-2-[(E)-1H-indol-3-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O2S/c26-18(23-14-6-2-1-3-7-14)10-17-19(27)24-20(28-17)25-22-12-13-11-21-16-9-5-4-8-15(13)16/h1-9,11-12,17,21H,10H2,(H,23,26)(H,24,25,27)/b22-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMRUORMQGSPKX-WSDLNYQXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CNC4=CC=CC=C43)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CNC4=CC=CC=C43)/S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Azepan-1-ylsulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B2537978.png)

![1-(13-Oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2537983.png)

![Isoquinolin-1-yl-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2537987.png)

![3-(3,4-dimethoxyphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2537990.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2537991.png)

![4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B2538000.png)